molecular formula C7H4ClNO B1586628 4-Chlorofuro[3,2-c]pyridine CAS No. 31270-80-1

4-Chlorofuro[3,2-c]pyridine

Cat. No. B1586628
CAS RN: 31270-80-1
M. Wt: 153.56 g/mol
InChI Key: OPFFYLJLHPZSEO-UHFFFAOYSA-N
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Description

4-Chlorofuro[3,2-c]pyridine is a chemical compound with the CAS Number: 31270-80-1. Its molecular weight is 153.57 and its molecular formula is C7H4ClNO . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 4-Chlorofuro[3,2-c]pyridine consists of a furo[3,2-c]pyridine ring with a chlorine atom attached at the 4-position . The InChI key for this compound is OPFFYLJLHPZSEO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Chlorofuro[3,2-c]pyridine is a solid substance. It is stored under an inert atmosphere at temperatures between 2-8°C . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antimicrobial Activity

  • Field : Biotechnology and Chemistry
  • Application : Furo[3,2-c]pyridine derivatives have been synthesized and studied for their antimicrobial activity . They have shown moderate to good antimicrobial activity against tested bacteria Xanthomonas sp., Erwinia amylovora, and filamentous fungi Pyrenophora avenae, Fusarium graminearum .
  • Method : The synthesis involved the reaction of pyridone with phosphorus oxychloride to produce the chloroderivative, which was then treated in the condition of Suzuki coupling reaction with boronic acid .
  • Results : Some title compounds have shown moderate to good antimicrobial activity against the tested bacteria and fungi .

Treatment of Diseases of the Nervous and Immune Systems

  • Field : Pharmaceutical Sciences
  • Application : Pyrrolo[3,4-c]pyridine derivatives, which are structurally similar to furo[3,2-c]pyridine, have been studied for their potential in treating diseases of the nervous and immune systems .
  • Results : Biological investigations have shown that pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous and immune systems .

Catalyst in the Synthesis of Fluorazone Derivatives

  • Field : Organic Chemistry
  • Application : 4-Chloropyridine, which is structurally similar to 4-Chlorofuro[3,2-c]pyridine, is used as a catalyst in the one-pot pyrrolation/cyclization of anthranilic acids for the manufacture of fluorazone derivatives .
  • Results : The use of 4-Chloropyridine as a catalyst can facilitate the synthesis of fluorazone derivatives .

Intermediate in Chemical Reactions

  • Field : Industrial Chemistry
  • Application : Chloropyridine, including 4-Chloropyridine, is used as an intermediate in many chemical reactions .
  • Results : The use of Chloropyridine as an intermediate can facilitate various chemical reactions .

Electron Acceptor for Electrochromic Conjugated Polymers

  • Field : Material Science
  • Application : A new pyrrolo[3,4-c]pyridine-1,2-dione (PPyD) electron acceptor, which is structurally similar to 4-Chlorofuro[3,2-c]pyridine, was synthesized and used to construct five donor–acceptor type conjugated polymers .
  • Method : The PPyD electron acceptor was synthesized via the Diels Alder reaction between N-alkyl maleimide dienophile and 1,2,4-triazine moieties .
  • Results : The electrochromic properties of the five polymers were studied, showing that the polymers exhibit a range of colours from orange to red and magenta in the neutral state, and switch to blue, green, and yellow, upon applying positive voltages . Good optical contrasts of up to 70.5%, fast switching speeds down to 3.2 s and high colouration efficiencies up to 590 C cm −2 were recorded .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

  • Field : Pharmaceutical Sciences
  • Application : Pyrrolo[3,4-c]pyridine derivatives, which are structurally similar to 4-Chlorofuro[3,2-c]pyridine, have been studied for their potential in treating disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
  • Results : The compounds have shown efficacy in reducing blood glucose .

Safety And Hazards

The safety information for 4-Chlorofuro[3,2-c]pyridine indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-chlorofuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFFYLJLHPZSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381533
Record name 4-chlorofuro[3,2-c]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorofuro[3,2-c]pyridine

CAS RN

31270-80-1
Record name 4-chlorofuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorofuro[3,2-c]pyridine
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Synthesis routes and methods I

Procedure details

5H-Furo[3,2-c]pyridin-4-one (5.9 g) was suspended with POCl3 (12 ml) and the reaction mixture was stirred for 3 hours at 120° C. After evaporating POCl3, crushed ice was added and poured into the mixture of ethyl acetate and saturated NaHCO3. The corresponding organic phase was separated and dried over Na2SO4 and then concentrated in vacuo. The resultant residue was purified by chromatography on a silica gel column to afford 4-chloro-furo[3,2-c]pyridine (5.6 g) 1H NMR (400 MHz, DMSO-d6) ppm 8.31 (d, J=5.8 Hz, 1H), 8.26 (d, J=2.3 Hz, 1H), 7.79 (dd, J=1.0, 5.6 Hz, 1H), 7.13 (dd, J=1.0, 2.3 Hz, 1H).
Quantity
5.9 g
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Synthesis routes and methods II

Procedure details

For example, in making a compound of formula I in which Y is oxygen, Scheme A can be followed. Briefly, 2-furfural (1) is converted under heating into 3-furan-2-yl-acrylic acid (2) using malonic acid and a suitable base such as piperidine. 3-(Furan-2-yl)-acrylic acid (2) is converted into 3-(furan-2-yl)-acryloyl azide (3) using DPPA and a suitable base such as triethylamine. The azide (3) was cyclized to afford 5H-furo[3,2-c]pyridin-4-one (4) upon heating and a catalytic amount of iodine. 5H-furo[3,2-c]pyridin-4-one is chlorinated on the 4th position with POCl3 to afford 4-chloro-furo[3,2-c]pyridine (5). 4-Chloro-furo[3,2-c]pyridine is treated with bromine, and subsequently with DBU to afford compound (6). The chlorine atom of compound (6) is replaced with an amino group by the action of aqueous ammonia to afford compound (7). Compound (7) is subsequently subjected to Pd(PPh3)4, sodium carbonate, R—B(OH)2 or a compound of formula R—B(OR′)2, in which the radical —B(OR′)2 can be represented as
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Furo[3,2-c]pyridin-4(5H)-one (72.2 g, 534 mmol) was added to phosphorus oxychloride (100 mL) heated to 120° C., and the mixture was stirred for 30 min. The solvent was evaporated under reduced pressure. Ice-cooled water was added to the residue, and the mixture was basified with 8M aqueous sodium hydroxide solution and extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=30/70) to give the title compound (66.1 g, yield 81%).
Quantity
72.2 g
Type
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100 mL
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Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorofuro[3,2-c]pyridine
Reactant of Route 2
4-Chlorofuro[3,2-c]pyridine
Reactant of Route 3
4-Chlorofuro[3,2-c]pyridine
Reactant of Route 4
4-Chlorofuro[3,2-c]pyridine
Reactant of Route 5
4-Chlorofuro[3,2-c]pyridine
Reactant of Route 6
4-Chlorofuro[3,2-c]pyridine

Citations

For This Compound
31
Citations
A Krutošíková, R Sleziak - Collection of Czechoslovak chemical …, 1996 - cccc.uochb.cas.cz
A series of 2-arylfuro[3,2-c]pyridines was synthesized. 3-(5-Aryl-2-furyl)propenoic acids 1a-1h were converted to the acid azides 2a-2h, which in turn were cyclized to give 2-arylfuro[3,2-…
Number of citations: 22 cccc.uochb.cas.cz
M Búdová, K Fojtíková, J Miklovič, V Mrázová… - Chemical Papers, 2006 - Springer
Substituted furopropenoic acids were prepared from appropriate aldehyde under the Doebner’s conditions. Obtained acids were converted to the corresponding azides, which were …
Number of citations: 6 link.springer.com
JW Mcfarland, WA Essary, L Cilenti… - Journal of …, 1975 - Wiley Online Library
Furo[3,2‐c] pyridine (I) was nitrated to give 2‐nitrofuro[3,2‐c]pyridine (II). Bromination and chlorination of I gave, respectively, 2,3‐dibromo‐2,3‐dihydrofuro[3,2‐c]pyridine (III) and 2,3‐…
Number of citations: 10 onlinelibrary.wiley.com
S Shiotani, K Taniguchi - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
Chlorination of the N‐oxides of furo[2,3‐b]‐ 1a, ‐[2,3‐c]‐ 1b and ‐[3,2‐c]pyridine 1c with phosphorus oxychloride afforded compounds substituted normally at the α‐ or λ‐position to the …
Number of citations: 15 onlinelibrary.wiley.com
JS New, WL Christopher, JP Yevich… - Journal of medicinal …, 1989 - ACS Publications
Two new arylpiperazine derivatives, the 4-(l-piperazinyl) thieno-and-furo [3, 2-c] pyridine ring systems, have been synthesized and appended via tetramethylene chains to various imide …
Number of citations: 100 pubs.acs.org
Z Yan, Y Wang, J Ding, Y Wang… - ACS applied materials & …, 2018 - ACS Publications
A series of highly efficient phosphorescent Ir complexes with tunable emission colors over the whole visible range have been designed and synthesized based on furo[3,2-c]pyridine …
Number of citations: 39 pubs.acs.org
A Koreňová, A Krutošíková, J Kováč… - Collection of …, 1987 - cccc.uochb.cas.cz
The synthesis of a new type of condensed heterocycle pyrido[3',4':4,5]furo[3,2-b]indole (V) and 1,2,4-triazolo[4'',3'':1',2']pyrido[3',4':4,5]furo[3,2-b]indoles (IX) is described and the …
Number of citations: 10 cccc.uochb.cas.cz
M Hrašna, E Ürgeová… - Nova Biotechnological et …, 2012 - nbc-journal.fpv.ucm.sk
Some [3, 2-c] pyridine derivatives were synthesized. 3-(Furan-2-yl) propenoic acid (1a) was prepared from furan-2-carbaldehyde under the Perkin’s conditions. Obtained acid was …
Number of citations: 1 nbc-journal.fpv.ucm.sk
Z Yan, Y Wang, J Ding, Y Wang, L Wang - Journal of Materials …, 2017 - pubs.rsc.org
Two new furo[3,2-c]pyridine-based Ir complexes, namely (4-MeOpfupy)2Ir(acac) and (3-MeOpfupy)2Ir(acac), were designed and synthesized by introducing a methoxyl group into the 4- …
Number of citations: 16 pubs.rsc.org
Z Yan, Y Wang, J Ding, Y Wang, L Wang - Organic Electronics, 2018 - Elsevier
Two solution processible yellow-emitting Ir complexes, namely Ir(2-Flfupy) 3 and (2-Flfupy) 2 Ir(acac), have been designed and synthesized by incorporating fluorene as a couple of furo[…
Number of citations: 4 www.sciencedirect.com

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